Cas no 1922870-70-9 (2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-)

2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-, is a fluorinated thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates a trifluoromethylphenyl group, enhancing lipophilicity and metabolic stability, while the thiazolamine core offers versatility for further functionalization. The presence of fluorine atoms may improve binding affinity and bioavailability, making it a candidate for drug discovery targeting enzyme inhibition or receptor modulation. The compound's distinct substitution pattern allows for selective interactions in biological systems. Suitable for synthetic intermediate use, it provides a scaffold for developing novel bioactive molecules with optimized physicochemical properties. Handling requires standard laboratory precautions due to its organic nature.
2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)- structure
1922870-70-9 structure
商品名:2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-
CAS番号:1922870-70-9
MF:C17H12F4N2S
メガワット:352.349196434021
CID:5221214

2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)- 化学的及び物理的性質

名前と識別子

    • 2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-
    • インチ: 1S/C17H12F4N2S/c1-10-2-5-12(6-3-10)23-16-22-9-15(24-16)13-8-11(17(19,20)21)4-7-14(13)18/h2-9H,1H3,(H,22,23)
    • InChIKey: AOXIWFMYZKZWGG-UHFFFAOYSA-N
    • ほほえんだ: S1C(C2=CC(C(F)(F)F)=CC=C2F)=CN=C1NC1=CC=C(C)C=C1

2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM512924-1g
5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(p-tolyl)thiazol-2-amine
1922870-70-9 97%
1g
$1396 2023-03-10

2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)- 関連文献

2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-に関する追加情報

Research Update on 2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)- (CAS: 1922870-70-9)

The compound 2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)- (CAS: 1922870-70-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This thiazolamine derivative, characterized by its unique trifluoromethyl and fluoro-substituted phenyl groups, has been investigated for its role as a modulator of key biological pathways, particularly in inflammation and oncology. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a promising candidate for drug development.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the synthetic route and structural optimization of this compound, highlighting its improved bioavailability and target selectivity compared to earlier analogs. The research team employed a multi-step synthesis involving palladium-catalyzed cross-coupling reactions to introduce the 2-fluoro-5-(trifluoromethyl)phenyl moiety, followed by amination to yield the final product. Computational modeling and in vitro assays demonstrated its high affinity for protein kinases implicated in inflammatory responses, with IC50 values in the low nanomolar range.

Further investigations into its mechanism of action revealed that 1922870-70-9 acts as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation and immune responses. In vivo studies using murine models of rheumatoid arthritis showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) and joint swelling upon treatment with this compound. These findings suggest its potential as a novel anti-inflammatory agent, with advantages over existing therapeutics in terms of reduced off-target effects.

In the oncology domain, preliminary data from a 2024 preclinical study indicated that 1922870-70-9 exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated MAPK pathways. The compound's ability to induce apoptosis while sparing normal cells was attributed to its unique interaction with B-Raf and MEK kinases, as confirmed by crystallographic analysis. Collaborative efforts between academic and industry researchers are now underway to explore its efficacy in combination therapies and to address pharmacokinetic challenges, such as metabolic stability.

Despite these advancements, challenges remain in the clinical translation of 1922870-70-9. Recent pharmacokinetic studies have identified rapid hepatic metabolism as a potential limitation, prompting the development of prodrug formulations to enhance its half-life. Additionally, toxicology assessments are ongoing to evaluate its safety profile in higher organisms. The compound's patent status and commercial viability are also under scrutiny, with several pharmaceutical companies expressing interest in licensing agreements.

In summary, 2-Thiazolamine, 5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)- represents a compelling case study in the intersection of chemical synthesis and therapeutic innovation. Its dual applications in inflammation and oncology underscore the versatility of thiazolamine-based scaffolds, while ongoing research aims to overcome translational hurdles. Future directions include large-scale synthesis optimization and Phase I clinical trials, which will determine its trajectory in the drug development pipeline.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd